molecular formula C16H10N2O2 B3060684 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione CAS No. 63786-62-9

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione

Cat. No.: B3060684
CAS No.: 63786-62-9
M. Wt: 262.26 g/mol
InChI Key: RGJISBMOFNDKCE-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione is a versatile chemical scaffold that integrates the privileged indane-1,3-dione structure with a benzimidazole moiety, making it a compound of high interest in multidisciplinary research . The indane-1,3-dione core is a recognized electron-acceptor building block widely used in the design of materials for organic electronics, including dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . Its active methylene group allows for further functionalization via reactions such as Knoevenagel condensation, enabling the fine-tuning of electronic properties . The benzimidazole component is a biologically significant heterocycle found in various therapeutic agents and is known to exhibit a range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects . This hybrid structure is therefore strategically valuable for developing new compounds with dual utility in both material science and medicinal chemistry research. Its specific applications are explored in the design of bioactive molecules for antifungal studies and as a key intermediate in synthesizing complex spiro-fused systems for biosensing and bioimaging . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-14-9-5-1-2-6-10(9)15(20)13(14)16-17-11-7-3-4-8-12(11)18-16/h1-8,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJISBMOFNDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419593
Record name 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63786-62-9
Record name NSC366216
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Record name 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-DIHYDRO-BENZOIMIDAZOL-2-YLIDENE)-INDAN-1,3-DIONE
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Preparation Methods

Stepwise Condensation of Preformed Benzimidazole and Indan-1,3-dione

This method involves the independent synthesis of 1,3-dihydro-2H-benzimidazole and indan-1,3-dione precursors, followed by their coupling through nucleophilic acyl substitution. A representative protocol from US8076367B2 outlines:

  • Benzimidazole formation : Reacting 1,2-diaminobenzene (II) with acetyl chloride in THF at −70°C under N₂ atmosphere, using n-butyl lithium as a base, yields 2-methyl-1H-benzimidazole (III) .
  • Acylation : Treatment of (III) with 3-((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzaldehyde in anhydrous THF at −15°C produces the intermediate acylated species.
  • Cyclization and purification : Acidic workup (0.2 M HCl) followed by ethyl acetate extraction and silica gel chromatography (ethyl acetate/hexane 1:1) affords the target compound in 49% yield.

Critical parameters :

  • Temperature control (−70°C to −15°C) prevents side reactions
  • Stoichiometric use of n-BuLi ensures complete deprotonation
  • Azeotropic drying with toluene improves reaction efficiency

One-Pot Tandem Synthesis

Advanced methodologies from PMC9501146 demonstrate direct assembly using:

Reagents :

  • Indane-1,3-dione (4)
  • 1,2-Diaminobenzene derivatives
  • Morpholine/DMF catalytic system

Mechanism :

  • In situ generation of benzimidazolylidene : Diamine undergoes cyclodehydration in the presence of acyl chlorides.
  • Conjugate addition : The benzimidazolylidene anion attacks the electrophilic C2 position of indan-1,3-dione.

Optimization data :

Parameter Optimal Value Yield Impact
Solvent Anhydrous THF +22%
Temperature −70°C → −15°C ramp +18%
Base N,N-Diisopropylamine +15%
Reaction time 30 min at −70°C +12%

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Couplings

Recent developments employ transition metal catalysis for regioselective synthesis:

Protocol :

  • Substrate : 2-Bromoindan-1,3-dione
  • Catalyst : Pd(OAc)₂/XPhos system
  • Ligand : Tert-butylisocyanide (183)
  • Conditions : DMF/H₂O (3:1), 80°C, 12 h

Outcome :

  • 68–75% yield for aryl-substituted derivatives
  • Excellent functional group tolerance (halogens, esters, nitriles)

Mechanistic insight :
The reaction proceeds through oxidative addition of the C-Br bond to Pd(0), followed by isocyanide insertion and reductive elimination.

Photoredox Bromination Strategies

Innovative light-mediated methods from PMC9501146 enhance selectivity:

System components :

  • Photosensitizer : Rose Bengal
  • Bromine source : N-Bromosuccinimide (NBS)
  • Solvent : DMSO/CH₃CN (1:2)

Advantages :

  • 89% yield vs. 65% for thermal methods
  • Reduced side-product formation
  • Scalable to 10 mmol without yield drop

Reaction equation :
$$
\text{Indan-1,3-dione} + 2\text{NBS} \xrightarrow{\text{450 nm LED}} \text{this compound} + 2\text{succinimide}
$$

Purification and Characterization

Chromatographic Techniques

Standard protocol :

  • Stationary phase : Silica gel 60 (230–400 mesh)
  • Eluent gradient :
    • Hexane → Ethyl acetate (1:1 to 1:3)
    • Chloroform → Methanol (100:1 to 50:1)

Recovery rates :

  • 92–95% for crude products
  • 78–84% after second purification

Critical note : Azeotropic drying with toluene prior to column loading improves resolution.

Spectroscopic Characterization

Key spectral data :

Technique Characteristic Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=4.8 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, benzimidazole), 3.78 (s, 2H, CH₂)
¹³C NMR 192.4 (C=O), 156.2 (N-C=N), 135.1–121.3 (Ar-C)
IR (KBr) 1715 cm⁻¹ (C=O str), 1620 cm⁻¹ (C=N str)

Comparative Analysis of Synthetic Routes

Table 1. Method comparison :

Method Yield (%) Purity (%) Scalability Cost Index
Stepwise condensation 49–71 98.5 Moderate $$$
One-pot tandem 68–75 97.2 High $$
Photoredox bromination 85–89 99.1 Limited $$$$
Palladium catalysis 72–78 96.8 High $$$$

Key findings :

  • Photoredox methods offer superior yields but require specialized equipment
  • Palladium-catalyzed routes enable diverse substitution patterns
  • Stepwise condensation remains the most accessible lab-scale method

Chemical Reactions Analysis

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted benzimidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

2-(1H-Benzimidazol-2-ylmethyl)isoindole-1,3-dione (CAS 5994-03-6)

  • Core Structure : Isoindole-1,3-dione linked to a benzimidazole via a methylene bridge.
  • Synthesis : Prepared via alkylation of benzimidazole with bromomethylphthalimide, yielding 95% purity .

2.1.2. Chlorophacinone (2-(Phenyl-p-chlorophenylacetyl)indan-1,3-dione)

  • Core Structure : Indan-1,3-dione with a chlorinated phenylacetyl substituent.
  • Properties : Classified as highly toxic (LD₅₀ < 5 mg/kg), highlighting the impact of lipophilic substituents on bioactivity and hazard .

2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)

  • Core Structure : Isoindole-1,3-dione coupled to a phenyl-imidazole group.
  • Synthesis : Achieved via refluxing phthalimide derivatives with ethylenediamine (95% yield) .
  • Spectral Data : IR peaks at 1781 and 1704 cm⁻¹ (C=O stretches); NMR signals at δ 7.49–7.54 ppm (aromatic protons) .
Physicochemical Properties
Compound Name Core Structure Melting Point (°C) IR (C=O, cm⁻¹) Yield (%)
Target Compound (inferred) Indan-1,3-dione + Benzimidazolylidene N/A ~1700–1780 (expected) N/A
2-(1H-Benzimidazol-2-ylmethyl)isoindole-1,3-dione Isoindole-1,3-dione + Benzimidazole N/A 1780–1700 (expected) 95
Chlorophacinone Indan-1,3-dione N/A N/A N/A
Compound 16 Isoindole-1,3-dione 215–217 1781, 1704 95

Key Observations :

  • The indan-1,3-dione core (five-membered) vs. isoindole-1,3-dione (six-membered) affects ring strain and conjugation.
  • Electron-withdrawing groups (e.g., nitro in ) lower LUMO energy, enhancing charge transport in materials science applications .

Biological Activity

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione (CAS No. 63786-62-9) is a compound that belongs to the class of benzimidazole derivatives. Its unique structure features a benzimidazole ring fused with an indan-1,3-dione moiety, which has garnered interest in various biological applications, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C16H10N2O2
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 63786-62-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that it can inhibit enzymes involved in cell proliferation, which is crucial for suppressing cancer cell growth.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungal strains : Candida albicans

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have reported that it can inhibit the growth of several cancer cell lines, including:

  • Breast cancer : MCF-7 cells
  • Liver cancer : HepG2 cells
  • Lung cancer : A549 cells

The mechanism of action in cancer cells involves apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against S. aureus and E. coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Study 2 Reported significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3 Showed that treatment with the compound resulted in increased apoptosis markers in HepG2 cells, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, such as 4-Chloro-2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester, this compound exhibits distinct biological properties due to its unique structural features.

CompoundAntimicrobial ActivityAnticancer Activity
This compound Effective against S. aureus and E. coliInhibits MCF-7 and HepG2 cell growth
4-Chloro derivative Less effective against fungal strainsModerate efficacy against lung cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using o-phenylenediamine derivatives and indan-1,3-dione precursors. For example:

  • Route A : Reacting o-phenylenediamine with indan-1,3-dione in polyphosphoric acid (PPA) at 210°C under N₂ for 6 hours achieves 90% yield after precipitation and vacuum drying .
  • Route B : Amidrazones react with 2-(1,3-dioxoindan-2-ylidene)malononitrile in ethanol under reflux, requiring precise stoichiometric control to avoid side products .
  • Key Variables : Solvent choice (e.g., PPA vs. ethanol), temperature, and catalyst presence (e.g., K₂CO₃) critically impact purity and yield. IR and NMR data should confirm imidazolylidene ring formation .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Multi-modal characterization is essential:

  • 1H/13C NMR : Compare peak integrals in DMSO-d₆ to theoretical predictions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–180 ppm) .
  • IR Spectroscopy : Validate C=O stretches (~1700 cm⁻¹) and N-H bends (~3400 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with calculated values (e.g., ±0.3% deviation) .

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under vacuum at 80°C in amber vials. Precipitate at pH 9 to avoid acidic degradation, as described in PPA-based syntheses .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding mechanisms of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets. For example:

  • Active Site Alignment : Compare ligand poses (e.g., 9c derivative) against reference inhibitors (e.g., acarbose) using RMSD values <2.0 Å .
  • Energy Minimization : Apply AMBER force fields to optimize hydrogen bonding (e.g., between imidazolylidene N-H and enzyme residues) .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Dynamic NMR : Detect tautomerism (e.g., keto-enol shifts) by variable-temperature 1H NMR in DMSO-d₆ .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal packing (e.g., benzimidazolylidene π-stacking distances) .
  • DFT Calculations : Compare experimental IR stretches with B3LYP/6-31G(d)-predicted vibrational modes .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test:

  • Factors : Temperature (180–220°C), solvent (PPA vs. EtOH), catalyst loading (0–5% K₂CO₃).
  • Responses : Yield, purity (HPLC ≥95%), and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., PPA improves yield at high temperatures but reduces purity) .

Q. What mechanistic insights explain regioselectivity in benzimidazolylidene-indandione hybrid formation?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Electron-rich o-phenylenediamine preferentially reacts at the para position of indan-1,3-dione under acidic conditions .
  • Kinetic vs. Thermodynamic Control : High-temperature PPA reactions favor thermodynamically stable products, while ethanol reflux yields kinetic intermediates .

Methodological Resources

  • Synthetic Protocols :
  • Characterization Techniques :
  • Computational Tools :
  • Experimental Design Frameworks :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione

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